3,4-Dichlorotoluene

Vue d'ensemble

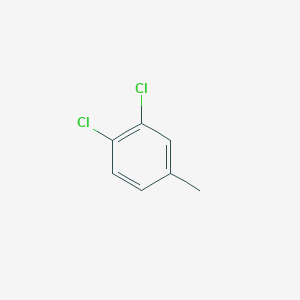

Description

3,4-Dichlorotoluene is an organic compound with the chemical formula CH₃C₆H₃Cl₂. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in the synthesis of various chemicals. This compound is part of the chlorotoluene family, where chlorine atoms are substituted on the benzene ring of toluene.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dichlorotoluene can be synthesized through the chlorination of toluene. The process involves the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out at elevated temperatures to ensure the substitution of hydrogen atoms by chlorine atoms on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled chlorination of toluene. The process parameters, such as temperature, pressure, and the concentration of chlorine gas, are carefully monitored to achieve the desired product with high purity. The reaction is usually conducted in a continuous flow reactor to optimize the yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dichlorotoluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. For example, reacting with sodium methoxide (NaOCH₃) can yield 3,4-dimethoxytoluene.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 3,4-Dichlorobenzaldehyde, 3,4-Dichlorobenzoic acid.

Reduction: this compound.

Substitution: 3,4-Dimethoxytoluene.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Weight : 161.03 g/mol

- Boiling Point : 200-202 °C

- Melting Point : Approximately -15 °C

- Density : 1.251 g/cm³

- Flash Point : 85 °C (185 °F)

Industrial Applications

3,4-Dichlorotoluene is utilized primarily as a solvent and an intermediate in the synthesis of various chemical compounds.

Solvent Properties

- It serves as a high-boiling solvent , making it suitable for processes that require elevated temperatures without evaporating quickly .

Intermediate in Synthesis

- This compound is pivotal in producing pesticides, lubricants, and dyestuffs. For instance, it is involved in the synthesis of herbicides and insecticides due to its ability to undergo further chemical transformations .

Environmental Applications

This compound has been studied for its role in environmental remediation and as a potential green solvent.

Green Chemistry

- As part of the green chemistry movement, this compound is explored as a more environmentally friendly alternative to traditional solvents. Its use in formulations aims to reduce harmful emissions and improve safety profiles in chemical processes .

Biodegradation Studies

- Research indicates that certain bacterial strains can utilize this compound as a growth supplement, showcasing its potential for biodegradation in contaminated environments . This capability is significant for bioremediation strategies aimed at detoxifying polluted sites.

Industrial Use Case

A study conducted on the use of this compound in pesticide formulation demonstrated its effectiveness as a solvent that enhances the solubility and stability of active ingredients. The formulation showed improved efficacy compared to traditional solvents used in agricultural applications.

Environmental Impact Assessment

Research involving Ralstonia sp. strain PS12 highlighted the biodegradation pathways of this compound in soil environments. The study found that this strain could metabolize the compound effectively, suggesting its application in bioremediation efforts to clean up chlorinated solvent-contaminated sites .

Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Industrial | Solvent for high-temperature processes | High boiling point reduces evaporation |

| Chemical Synthesis | Intermediate for pesticides and dyes | Enhances product stability |

| Environmental Science | Biodegradation studies | Potential for bioremediation |

| Green Chemistry | Alternative solvent | Reduces environmental impact |

Mécanisme D'action

3,4-Dichlorotoluene can be compared with other chlorotoluenes such as 2,4-dichlorotoluene, 2,5-dichlorotoluene, and 2,6-dichlorotoluene. While all these compounds share a similar core structure, the position of the chlorine atoms on the benzene ring differentiates them. This positional variation influences their chemical reactivity and applications. For instance, 2,4-dichlorotoluene is commonly used in the synthesis of herbicides, while 2,6-dichlorotoluene is used in the production of dyes and pigments.

Comparaison Avec Des Composés Similaires

- 2,4-Dichlorotoluene

- 2,5-Dichlorotoluene

- 2,6-Dichlorotoluene

- 3,5-Dichlorotoluene

Activité Biologique

3,4-Dichlorotoluene (DCT) is an aromatic compound widely studied for its biological activity and environmental impact. As a chlorinated derivative of toluene, it exhibits various metabolic pathways and interactions with biological systems. This article explores the biological activity of this compound, focusing on its metabolic degradation, toxicity, and potential applications in green chemistry.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two chlorine atoms positioned at the 3 and 4 carbon atoms of the toluene ring. Its structure allows for diverse interactions with enzymes and receptors, leading to significant biological activities.

Metabolism and Degradation Pathways

The metabolism of this compound primarily involves its transformation into dichloromethylcatechols, which serve as central intermediates in microbial degradation pathways. Research indicates that bacteria such as Ralstonia sp. strain PS12 can utilize this compound as a growth substrate, metabolizing it through various enzymatic reactions:

- Dioxygenation : The initial step involves dioxygenase enzymes that cleave the aromatic ring.

- Cycloisomerization : Subsequent reactions lead to the formation of muconates through cycloisomerization pathways.

- Hydrolysis : Further degradation results in non-toxic byproducts that can be assimilated by microbial communities.

The metabolic pathway can be summarized as follows:

| Step | Enzyme | Product |

|---|---|---|

| 1 | Dioxygenase | Dichloromethylcatechol |

| 2 | Chloromuconate cycloisomerase | Muconate derivatives |

| 3 | Dienelactone hydrolase | Non-toxic metabolites |

This pathway highlights the potential for bioremediation applications where this compound can be effectively degraded by microbial action.

Toxicity and Environmental Impact

The toxicity of this compound has been assessed through various studies. Notably, its acute toxicity is quantified using LC50 values (the concentration lethal to 50% of test organisms). Research indicates that DCT exhibits moderate toxicity towards aquatic organisms:

| Compound | LC50 (mg/L) |

|---|---|

| This compound | 4.68 - 5.08 |

These values suggest that while DCT poses risks to aquatic life, its biodegradability offers a pathway for environmental mitigation.

Case Studies on Biological Activity

- Microbial Degradation : A study demonstrated the ability of Ralstonia sp. strain PS12 to degrade this compound efficiently. The strain utilized DCT as a sole carbon source, indicating its potential for bioremediation in contaminated sites .

- Toxicological Assessment : Another investigation focused on the toxic effects of DCT on various aquatic organisms. The results highlighted significant mortality rates at concentrations above 5 mg/L, emphasizing the need for careful monitoring in environments where DCT is present .

Applications in Green Chemistry

The principles of green chemistry advocate for the use of less hazardous substances in chemical processes. Research on this compound has identified it as a potential solvent alternative due to its effective solvation properties while minimizing environmental impact when properly managed .

Propriétés

IUPAC Name |

1,2-dichloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIWKFIFOJVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021814 | |

| Record name | 3,4-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-75-0 | |

| Record name | 3,4-Dichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-Dichlorotoluene?

A1: this compound has the molecular formula C₇H₆Cl₂ and a molecular weight of 161.03 g/mol. []

Q2: What are the main applications of this compound?

A2: this compound serves as a crucial starting material in the synthesis of various chemicals. One prominent application is its use in producing 3,4-dichlorobenzonitrile (DCBN), a valuable intermediate in the production of pesticides and pharmaceuticals. [, ] Additionally, it can be utilized to synthesize 3,4-dichlorobenzoic acid, another important chemical intermediate. [, ]

Q3: How is 3,4-dichlorobenzonitrile synthesized from this compound?

A3: 3,4-Dichlorobenzonitrile can be synthesized from this compound through a process called ammoxidation. This gas-phase reaction involves reacting this compound with ammonia and oxygen in the presence of a catalyst. Researchers have investigated different catalysts for this process, including DN120 [] and VPO/SiO2. []

Q4: What factors influence the yield of 3,4-dichlorobenzonitrile during ammoxidation?

A4: The yield of 3,4-dichlorobenzonitrile in the ammoxidation of this compound is influenced by several reaction parameters. These include:

- Reaction temperature: Studies have shown that the optimal reaction temperature is around 400 °C. []

- Molar ratio of reactants: The molar ratio of air to this compound and ammonia to this compound significantly impacts the yield. []

- Catalyst: The choice of catalyst and its properties play a crucial role in determining the reaction efficiency and product selectivity. [, ]

Q5: Can this compound be degraded by microorganisms?

A5: Yes, certain bacterial strains can utilize this compound as a growth substrate and degrade it. For instance, Ralstonia sp. strain PS12 can break down this compound via a metabolic pathway involving the enzyme tetrachlorobenzene dioxygenase (TecA). [, ]

Q6: What is the role of tetrachlorobenzene dioxygenase (TecA) in this compound degradation?

A6: TecA catalyzes the initial step in the aerobic biodegradation of this compound by Ralstonia sp. strain PS12. This enzyme introduces two oxygen atoms into the aromatic ring of this compound, forming a dihydrodihydroxy derivative. This intermediate is then further metabolized by downstream enzymes in the degradation pathway. [, , ]

Q7: Can the regioselectivity of TecA be modified?

A7: Yes, research suggests that the regioselectivity of TecA can be engineered to some extent. Studies have identified specific amino acid residues in the active site of TecA that influence the site of oxygenation on the aromatic ring of chlorinated toluenes. [] By introducing mutations at these positions, researchers have observed changes in the product spectrum, indicating altered regioselectivity.

Q8: What is the significance of accurate density measurements for this compound?

A8: Precise density measurements are crucial for various scientific and industrial applications of this compound. These include:

- Material characterization: Density is a fundamental physical property used to identify and characterize substances. []

- Thermodynamic calculations: Density data is essential for thermodynamic modeling and calculations related to fluid behavior. []

- Process engineering: Accurate density information is critical for designing and optimizing chemical processes involving this compound. []

Q9: What method has been employed for accurate density measurements of this compound?

A9: Researchers have utilized a magnetic suspension balance system to achieve highly accurate density measurements of this compound. This method involves measuring the buoyant force acting on a silicon sinker immersed in the liquid, enabling precise density determination. []

Q10: How does the dielectric relaxation process differ among isomeric dichlorotoluenes?

A10: Studies using dielectric spectroscopy have revealed differences in the molecular dynamics and dielectric relaxation processes among isomers of dichlorotoluene, including 2,6-, 2,4-, and this compound. These differences in relaxation behavior are attributed to variations in molecular shape, dipole moment, and intermolecular interactions arising from the different positions of chlorine atoms on the aromatic ring. [, ]

Q11: How does the chlorine substitution pattern influence the Penning ionization electron spectra (PIES) of dichlorotoluenes?

A11: The number and position of chlorine substituents significantly impact the PIES of dichlorotoluenes. Research has shown that the relative intensities of bands in the PIES are sensitive to the spatial distribution of molecular orbitals, which are affected by the electron-withdrawing nature and steric effects of chlorine atoms. []

Q12: How does the chlorination of para-chlorotoluene proceed kinetically?

A12: The catalytic chlorination of para-chlorotoluene, producing 2,4-dichlorotoluene and this compound, follows a first-order parallel reaction mechanism. This means that para-chlorotoluene reacts independently to form each product, with the rate of each reaction pathway determined by its specific rate constant. []

Q13: What is the role of the catalyst in the chlorination of para-chlorotoluene?

A13: Catalysts, such as SbCl₃, play a crucial role in facilitating the chlorination of para-chlorotoluene by lowering the activation energy of the reaction. This results in a significant increase in reaction rate, making the process more efficient. []

Q14: What is the influence of catalyst concentration on the chlorination reaction?

A14: Increasing the catalyst concentration generally leads to a faster reaction rate in the chlorination of para-chlorotoluene. This is because a higher catalyst concentration provides more active sites for the reaction to occur, enhancing the overall reaction rate. []

Q15: Have any new 1,2-dihydrophthalazines been synthesized using this compound as a starting material?

A15: Yes, researchers have successfully synthesized novel 6,7-dichloro-4-(4-aminophenyl)-2-(N-alkylcarbamoyl)-1,2-dihydrophthalazines starting from this compound. This synthetic route involves several steps, including the conversion of this compound to the corresponding ortho-formylbenzophenone derivative, followed by further chemical transformations to yield the desired 1,2-dihydrophthalazine derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.